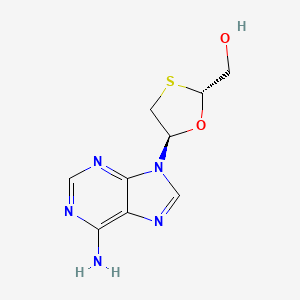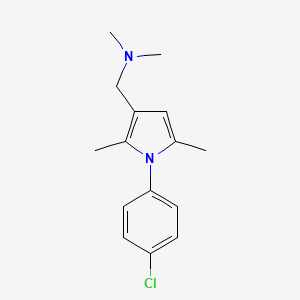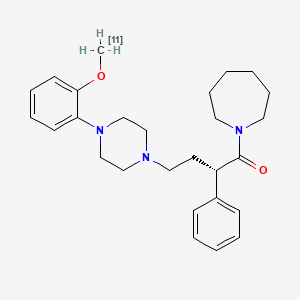
Iodofiltic acid I-125
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iodofiltic acid I-125 is a radiopharmaceutical compound that incorporates the radioactive isotope iodine-125. This compound is primarily used in medical imaging and diagnostic procedures due to its radioactive properties. Iodine-125 has a half-life of approximately 59.4 days, making it suitable for various diagnostic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of iodofiltic acid I-125 involves the incorporation of iodine-125 into the molecular structure of iodofiltic acid. One common method is the oxidative condensation reaction, where iodine-125 is introduced into the compound using specific catalysts and reaction conditions . For example, a tin precursor can be used to synthesize 125I-labeled alkyl aldehyde with high radiochemical yield and purity .
Industrial Production Methods
Industrial production of iodine-125 typically involves the neutron irradiation of xenon-124, which produces xenon-125. This is followed by the decay of xenon-125 to iodine-125. The iodine-125 is then chemically processed and incorporated into various compounds, including iodofiltic acid .
Chemical Reactions Analysis
Types of Reactions
Iodofiltic acid I-125 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized products.
Substitution: Iodine-125 can be substituted into the molecular structure of iodofiltic acid through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include strong oxidizing agents and catalysts such as copper(II) ions. The reactions are typically carried out under ambient conditions to ensure high radiochemical yield and purity .
Major Products Formed
The major products formed from these reactions include radioiodinated biomolecules, which are used in various diagnostic and therapeutic applications .
Scientific Research Applications
Iodofiltic acid I-125 has a wide range of scientific research applications, including:
Medical Imaging: It is used in single-photon emission computed tomography (SPECT) imaging to visualize and assess organ function and blood flow.
Cancer Therapy: Iodine-125 is used in brachytherapy for the treatment of various cancers, including prostate cancer.
Biological Research: The compound is used to study the biodistribution and pharmacokinetics of therapeutic drugs.
Chemical Research: It is used in the radiolabeling of bioactive molecules for various research purposes.
Mechanism of Action
The mechanism of action of iodofiltic acid I-125 involves its incorporation into the target tissue, where it emits low-energy Auger electrons. These electrons cause localized damage to the DNA of cancer cells, leading to cell death. The compound targets specific tissues due to its molecular structure, which allows it to be taken up by the target cells .
Comparison with Similar Compounds
Similar Compounds
Iodofiltic acid I-123: Similar to iodofiltic acid I-125, but uses iodine-123, which has a shorter half-life and is used primarily for diagnostic imaging.
Sodium Iodide I-123: Used for thyroid function diagnostic tests and has a shorter half-life compared to iodine-125.
Uniqueness
This compound is unique due to its longer half-life, making it suitable for prolonged diagnostic and therapeutic applications. Its ability to emit low-energy Auger electrons makes it particularly effective in targeted cancer therapy .
Properties
CAS No. |
88337-02-4 |
|---|---|
Molecular Formula |
C22H35IO2 |
Molecular Weight |
456.4 g/mol |
IUPAC Name |
15-(4-(125I)iodanylphenyl)-3-methylpentadecanoic acid |
InChI |
InChI=1S/C22H35IO2/c1-19(18-22(24)25)12-10-8-6-4-2-3-5-7-9-11-13-20-14-16-21(23)17-15-20/h14-17,19H,2-13,18H2,1H3,(H,24,25)/i23-2 |
InChI Key |
NPCIWINHUDIWAV-FOKFMTIASA-N |
Isomeric SMILES |
CC(CCCCCCCCCCCCC1=CC=C(C=C1)[125I])CC(=O)O |
Canonical SMILES |
CC(CCCCCCCCCCCCC1=CC=C(C=C1)I)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


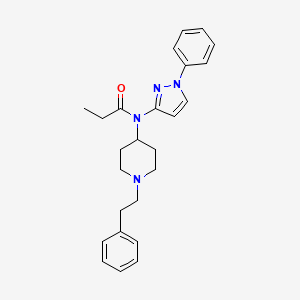
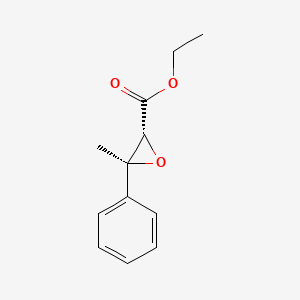
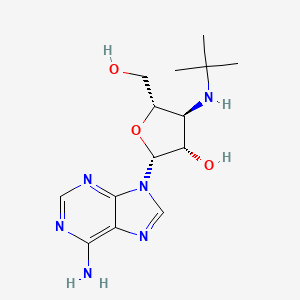
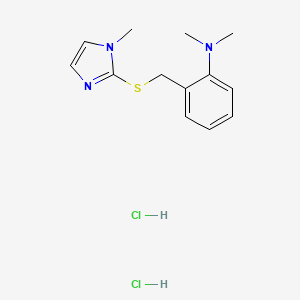
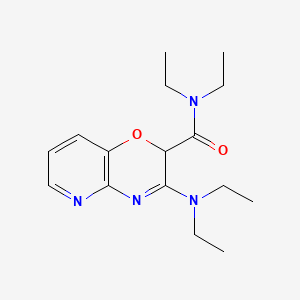
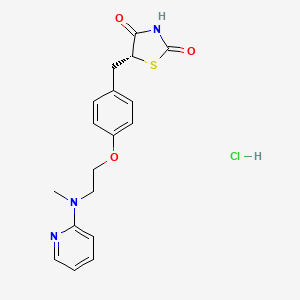
![[(4R,6S,10R,11S,12S,14R,16S,18R)-12-acetyloxy-6-(furan-3-yl)-18-hydroxy-1,7,11,15,15-pentamethyl-5-oxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-14-yl] acetate](/img/structure/B15193993.png)
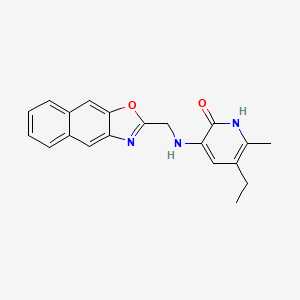
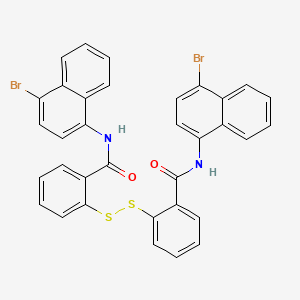
![1-(2-methyl-1H-pyrazolo[1,2-a]triazol-4-ium-3-yl)ethanone](/img/structure/B15194022.png)
